molecular formula C12H21N3O5 B12472050 Tert-butyl 2-({[(2-amino-2-oxoethyl)amino]oxy}carbonyl)pyrrolidine-1-carboxylate

Tert-butyl 2-({[(2-amino-2-oxoethyl)amino]oxy}carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B12472050
M. Wt: 287.31 g/mol
InChI Key: CINCAHQSDZCOCN-UHFFFAOYSA-N
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Description

1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21N3O5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

Molecular Formula

C12H21N3O5

Molecular Weight

287.31 g/mol

IUPAC Name

2-O-[(2-amino-2-oxoethyl)amino] 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21N3O5/c1-12(2,3)19-11(18)15-6-4-5-8(15)10(17)20-14-7-9(13)16/h8,14H,4-7H2,1-3H3,(H2,13,16)

InChI Key

CINCAHQSDZCOCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ONCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and carbamoylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
  • tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Uniqueness

1-tert-butyl 2-(carbamoylmethyl)amino pyrrolidine-1,2-dicarboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

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